5,7-Dibromo-1,2-dihydroisoquinolin-1-one
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Overview
Description
5,7-Dibromo-1,2-dihydroisoquinolin-1-one is a brominated derivative of isoquinolinone, characterized by the presence of two bromine atoms at the 5th and 7th positions of the isoquinolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one typically involves the bromination of 1,2-dihydroisoquinolin-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Products: Various substituted isoquinolinones depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydroisoquinolinones.
Scientific Research Applications
5,7-Dibromo-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying brominated compounds’ biological effects and mechanisms.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
5,8-Dibromo-1,2-dihydroisoquinolin-1-one: Another brominated isoquinolinone with bromine atoms at different positions.
3,4-Dihydroisoquinolin-1-one: A non-brominated derivative with different chemical properties.
Comparison: 5,7-Dibromo-1,2-dihydroisoquinolin-1-one is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit distinct pharmacological profiles and material properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C9H5Br2NO |
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Molecular Weight |
302.95 g/mol |
IUPAC Name |
5,7-dibromo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13) |
InChI Key |
GUXIASDMVXOBML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CC(=C2)Br)Br |
Origin of Product |
United States |
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